

A Comparative Spectroscopic Analysis of 3-(4-Nitrophenyl)propanoic Acid Isomers

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Compound of Interest

Compound Name: **3-(4-Nitrophenyl)propanoic acid**

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This guide provides a detailed spectroscopic comparison of **3-(4-Nitrophenyl)propanoic acid** and its structural isomers. The analysis focuses on differentiating these compounds using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering objective data to aid in the identification and characterization of these isomeric compounds.

The isomers under comparison include positional isomers of the nitro group on the phenyl ring (ortho, meta, and para) and an isomer with a different substitution pattern on the propanoic acid chain. Specifically, this guide examines:

- 3-(2-Nitrophenyl)propanoic acid (ortho)
- 3-(3-Nitrophenyl)propanoic acid (meta)
- **3-(4-Nitrophenyl)propanoic acid** (para)
- 2-(4-Nitrophenyl)propanoic acid

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for the isomers of nitrophenylpropanoic acid.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Protons	$-\text{CH}_2-$ (alpha to COOH)	$-\text{CH}_2-$ (beta to COOH) / -CH-	$-\text{CH}_3$	-COOH
3-(2-Nitrophenyl)propanoic acid	7.3-8.1 (m, 4H)	~2.8 (t)	~3.2 (t)	-	~11-12 (br s)
3-(3-Nitrophenyl)propanoic acid	7.5-8.2 (m, 4H)	~2.7 (t)	~3.1 (t)	-	~11-12 (br s)
3-(4-Nitrophenyl)propanoic acid	7.4 (d), 8.2 (d) (4H)	2.75 (t)	3.06 (t)	-	~11-12 (br s)
2-(4-Nitrophenyl)propanoic acid	7.49 (d), 8.17 (d) (4H)	-	3.87 (q, 1H)	1.57 (d, 3H)	10.2 (br s) ^[1]

Note: 'm' denotes multiplet, 't' triplet, 'd' doublet, 'q' quartet, and 'br s' broad singlet. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C=O	Aromatic C- NO ₂	Other Aromatic C	Aliphatic C
3-(2-Nitrophenyl)propanoic acid	~178	~149	124-136	~30, ~34
3-(3-Nitrophenyl)propanoic acid	~178	~148	121-142	~31, ~35
3-(4-Nitrophenyl)propanoic acid	~179	~147	123-147	30.2, 35.1
2-(4-Nitrophenyl)propanoic acid	~175	~147	123-148	~19, ~45

Note: Data for some isomers is based on predictive models and typical values for similar structures due to the limited availability of experimental spectra.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound	O-H Stretch (Carboxylic Acid)	C=O Stretch (Carboxylic Acid)	N-O Stretch (Nitro Group)	C-H Stretch (Aromatic)
3-(2-Nitrophenyl)propanoic acid	2500-3300 (broad)	~1710	~1525, ~1350	~3100
3-(3-Nitrophenyl)propanoic acid	2500-3300 (broad)	~1710	~1530, ~1355	~3100
3-(4-Nitrophenyl)propanoic acid	2500-3300 (broad)	~1710	~1520, ~1345	~3100
2-(4-Nitrophenyl)propanoic acid	2500-3300 (broad)	~1705	~1515, ~1340	~3100

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Base Peak	Key Fragment Ions
All Isomers	195	Varies	178 ([M-OH] ⁺), 150 ([M-COOH] ⁺), 136, 120, 104, 91, 77

Note: The molecular formula for all isomers is C₉H₉NO₄, resulting in a monoisotopic mass of approximately 195.05 g/mol .[2][3][4] Fragmentation patterns are generally similar, with differences in the relative intensities of fragment ions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- ^1H NMR Spectroscopy: Proton NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 75 MHz or higher. Proton-decoupled spectra are obtained to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact.^[1] Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.^[5]
- Data Acquisition: The IR spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty accessory is first recorded and automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.^[6]

Mass Spectrometry (MS)

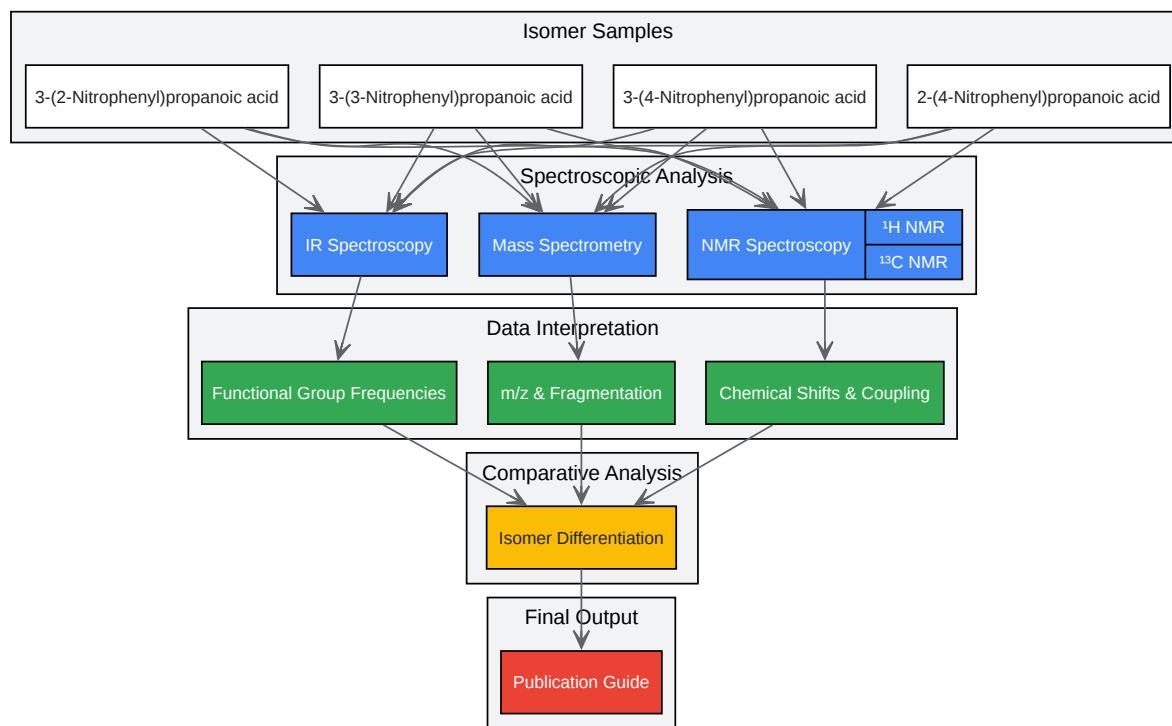
- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

- Ionization: Electron Ionization (EI) is a common method for these types of molecules. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.[7][8][9]
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection and Spectrum Generation: An ion detector measures the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z .

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the **3-(4-Nitrophenyl)propanoic acid** isomers.

Workflow for Spectroscopic Comparison of Nitrophenylpropanoic Acid Isomers

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Caption: Workflow for the spectroscopic comparison of nitrophenylpropanoic acid isomers.

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